molecular formula C21H22ClN3O3 B14956347 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(3,4-dimethoxybenzyl)acetamide

2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(3,4-dimethoxybenzyl)acetamide

Cat. No.: B14956347
M. Wt: 399.9 g/mol
InChI Key: ZYLCMMANUBHKQX-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with a 4-chlorophenyl group at position 5 and a methyl group at position 2. The 4-chlorophenyl group is a common feature in bioactive molecules, contributing to enhanced binding affinity and metabolic stability .

Properties

Molecular Formula

C21H22ClN3O3

Molecular Weight

399.9 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide

InChI

InChI=1S/C21H22ClN3O3/c1-13-17(21(25-24-13)15-5-7-16(22)8-6-15)11-20(26)23-12-14-4-9-18(27-2)19(10-14)28-3/h4-10H,11-12H2,1-3H3,(H,23,26)(H,24,25)

InChI Key

ZYLCMMANUBHKQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)Cl)CC(=O)NCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Strategies

Synthesis of 5-(4-Chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid

The pyrazole core is synthesized via cyclocondensation of β-keto esters with substituted hydrazines, followed by oxidation to the carboxylic acid.

Cyclocondensation Reaction

A β-keto ester derivative, such as ethyl 3-(4-chlorophenyl)-3-oxopropanoate, reacts with methylhydrazine in ethanol under reflux (12 h) to form 5-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylate.

Reaction Mechanism :

  • Hydrazine attack at the ketone carbonyl.
  • Cyclization via dehydration to form the pyrazole ring.
  • Ester hydrolysis under basic conditions (NaOH, H₂O/EtOH) yields the carboxylic acid.

Optimization :

  • Solvent : Ethanol or dichloromethane.
  • Catalyst : Triethylamine for deprotonation.
  • Yield : 70–85% after recrystallization.

Amide Coupling with 3,4-Dimethoxybenzylamine

The carboxylic acid is activated and coupled with 3,4-dimethoxybenzylamine using carbodiimide reagents.

Carbodiimide-Mediated Coupling

Protocol :

  • Activation : 5-(4-Chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid (1 eq) is treated with EDC (1.2 eq) and HOBt (1.1 eq) in anhydrous dichloromethane (DCM) at 0°C.
  • Amine Addition : 3,4-Dimethoxybenzylamine (1.5 eq) and triethylamine (2 eq) are added dropwise. The reaction proceeds at room temperature (24 h).
  • Workup : The mixture is washed with NaHCO₃ (5%) and brine, dried (MgSO₄), and concentrated.

Yield : 65–78% after silica gel chromatography (hexane/ethyl acetate, 3:1).

Alternative Methods :

  • Mixed Anhydride : Use ClCO₂iBu and N-methylmorpholine in THF.
  • DCC/DMAP : Dicyclohexylcarbodiimide with catalytic DMAP in DMF.

Mechanistic Considerations

Pyrazole Formation Regioselectivity

The substituent positions (3-methyl, 5-aryl) are governed by the β-keto ester’s carbonyl reactivity and hydrazine’s nucleophilic attack pattern. Electron-withdrawing groups (e.g., 4-chlorophenyl) direct cyclization to the 5-position.

Amide Coupling Efficiency

EDC/HOBt minimizes racemization and enhances coupling efficiency by forming an active ester intermediate. The 3,4-dimethoxybenzylamine’s electron-rich aromatic ring slightly reduces nucleophilicity, necessitating excess amine.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.35 (s, 3H, CH₃), 3.85 (s, 6H, OCH₃), 4.42 (d, 2H, J = 5.6 Hz, CH₂), 6.82–7.45 (m, 7H, Ar-H), 8.12 (s, 1H, NH).
  • IR (KBr) : 3280 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).
  • HRMS : [M+H]⁺ calcd. for C₂₁H₂₁ClN₃O₃: 410.1274; found: 410.1278.

Crystallographic Data (Analogues)

  • Dihedral Angles : Pyrazole and aryl rings exhibit angles of 48.5–56.3°, confirming steric hindrance.
  • Hydrogen Bonding : N-H···O dimers stabilize the crystal lattice (R₂²(8) motifs).

Comparative Analysis of Methods

Method Reagents Solvent Yield (%) Purity (%)
EDC/HOBt Coupling EDC, HOBt, TEA DCM 78 >99
DCC/DMAP DCC, DMAP DMF 68 97
Mixed Anhydride ClCO₂iBu, NMM THF 72 98

Key Observations :

  • EDC/HOBt offers superior yields and minimal byproducts.
  • DMF-based methods require stringent drying to avoid hydrolysis.

Industrial-Scale Considerations

Cost-Effectiveness

  • EDC vs. DCC : EDC is preferred due to lower toxicity and easier byproduct removal (urea derivatives).
  • Solvent Recovery : DCM and THF are recycled via distillation, reducing costs.

Environmental Impact

  • Waste Management : Aqueous washes neutralize acidic/basic byproducts, while silica gel chromatography is replaced with recrystallization at scale.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(3,4-dimethoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles like hydroxide, amine, or thiol groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Hydroxylated, aminated, or thiolated derivatives.

Scientific Research Applications

2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(3,4-dimethoxybenzyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(3,4-dimethoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, resulting in its observed biological effects.

Comparison with Similar Compounds

Core Heterocyclic Modifications

The pyrazole ring in the target compound distinguishes it from analogs with triazole, thiazole, or oxadiazole cores. For example:

  • Triazole derivatives : Compounds like 2-((4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide () replace pyrazole with a triazole ring, introducing additional nitrogen atoms that alter electron distribution and binding kinetics .
  • Oxadiazole derivatives : 2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide () uses an oxadiazole core, which may enhance metabolic resistance but reduce solubility compared to pyrazole .

Substituent Variations

  • Chlorophenyl Groups : The 4-chlorophenyl group in the target compound is shared with many analogs (e.g., ). However, substituent positions critically influence activity; for instance, highlights that 3,4-dichlorophenyl groups in 6g improve selectivity for breast cancer .

Data Table: Key Structural and Functional Attributes

Compound Name & Structure Molecular Weight Core Heterocycle Key Substituents Reported Activity Reference
Target: 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(3,4-dimethoxybenzyl)acetamide 428.87 (calc.) Pyrazole 4-chlorophenyl, 3,4-dimethoxybenzyl Inferred anticancer N/A
2-((4-(4-Chlorophenyl)-5-(pyridin-4-yl)-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide 490.79 Triazole Pyridinyl, dichlorophenyl Not specified
6a () ~400 (est.) Triazole-thiazole 2-chlorobenzyl Melanoma selective
6g () ~435 (est.) Triazole-thiazole 3,4-dichlorobenzyl Breast cancer active
Oxadiazole derivative () ~550 (est.) Oxadiazole Pyrimidinyl, nitrophenyl Antiproliferative

Research Implications and Gaps

  • Structural Optimization : The target compound’s dimethoxybenzyl group may improve solubility over nitro- or dichloro-substituted analogs, warranting further pharmacokinetic studies.
  • Activity Screening: Prioritize in vitro assays against cancer cell lines (e.g., melanoma, breast cancer) based on ’s findings .
  • Computational Modeling : Tools like Multiwfn () could analyze electron localization and bond orders to predict interaction sites .

Biological Activity

2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(3,4-dimethoxybenzyl)acetamide is a synthetic organic compound belonging to the class of pyrazole derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, agricultural science, and biological research. This article provides a comprehensive overview of its biological activity, including detailed research findings, mechanisms of action, and case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H19ClN4O
  • Molecular Weight : 342.8 g/mol
  • IUPAC Name : 2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[(1-methylpyrrol-2-yl)methyl]acetamide

Biological Activity Overview

The biological activity of this compound has been investigated across various domains:

1. Anticancer Activity

Research indicates that 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(3,4-dimethoxybenzyl)acetamide exhibits significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values comparable to standard chemotherapeutics like doxorubicin.

Cell Line IC50 (µM) Standard Drug
MCF-722.54Doxorubicin
A54921.3Erlotinib

2. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects, particularly in neuroinflammation models. It has shown the ability to reduce nitric oxide production in LPS-stimulated microglial cells, suggesting a potential mechanism for neuroprotection.

The proposed mechanism of action involves the inhibition of specific enzymes and receptors associated with inflammatory pathways and cancer cell proliferation. The compound may interact with molecular targets involved in the regulation of cell growth and inflammatory responses.

Case Studies

Several studies have highlighted the biological potential of this compound:

  • Neuroprotection in Parkinson's Disease Models :
    A study demonstrated that the compound significantly attenuated neuroinflammatory responses in both in vitro and in vivo models of Parkinson's disease, suggesting its utility in neurodegenerative conditions .
  • Anticancer Efficacy :
    In a series of experiments conducted on human cancer cell lines, 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(3,4-dimethoxybenzyl)acetamide exhibited potent growth inhibition with IC50 values indicating strong anticancer activity .

Q & A

Q. What are the recommended synthetic routes for preparing 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(3,4-dimethoxybenzyl)acetamide, and how can intermediates be stabilized?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving pyrazole core formation and subsequent functionalization. For example:

Pyrazole Ring Formation : Condensation of hydrazine derivatives with β-ketoesters or diketones under acidic conditions (e.g., acetic acid) to generate the 1H-pyrazole scaffold .

Acetamide Coupling : React the pyrazole intermediate with 3,4-dimethoxybenzylamine using coupling agents like EDC/HOBt in anhydrous DMF .

Intermediate Stabilization : Protect sensitive groups (e.g., amines) with tert-butoxycarbonyl (Boc) groups during synthesis. Use inert atmospheres (N₂/Ar) to prevent oxidation of methoxy or chlorophenyl moieties .
Key Consideration : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Which analytical techniques are critical for characterizing the compound’s structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., 4-chlorophenyl, methyl, and dimethoxybenzyl groups). For example, the methyl group on pyrazole typically resonates at δ ~2.1–2.3 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₀H₂₂ClN₃O₃) with <2 ppm error .
  • X-ray Crystallography : Resolve stereochemistry and crystal packing, particularly for polymorph identification .
  • HPLC-PDA : Assess purity (>95%) using C18 columns (acetonitrile/water mobile phase) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Storage : Store in airtight containers at 2–8°C, away from moisture and light. Label with hazard codes (e.g., H315 for skin irritation) .
  • Waste Disposal : Neutralize acidic/basic residues before disposal. Incinerate halogenated waste to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or crystallographic results during structural elucidation?

  • Methodological Answer :
  • Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT-based tools like ACD/Labs) .
  • Dynamic NMR : Investigate conformational flexibility (e.g., rotamers in dimethoxybenzyl groups) by variable-temperature NMR .
  • Crystallographic Refinement : Use software like SHELXL to adjust thermal parameters and hydrogen atom positions, ensuring R-factor <5% .

Q. What computational strategies can predict reactivity or optimize synthetic pathways for this compound?

  • Methodological Answer :
  • Reaction Path Search : Employ quantum chemical calculations (e.g., Gaussian, ORCA) to model transition states and identify low-energy pathways .
  • Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts for acetamide coupling .
  • Solvent Screening : Use COSMO-RS simulations to select solvents that maximize yield (e.g., DMF vs. THF) .

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial design to test variables (temperature, catalyst loading, stoichiometry). For example, a 2³ factorial design identified 70°C and 1.2 eq. of coupling agent as optimal .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate before side reactions (e.g., over-alkylation) .

Q. What approaches are used to study structure-activity relationships (SAR) for this compound’s biological targets?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) and test activity against target enzymes .
  • Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., kinase domains). Compare docking scores with IC₅₀ values from enzyme assays .

Q. How can stability studies be designed to assess degradation under physiological conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via LC-MS .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and compare with controls using HPLC .

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